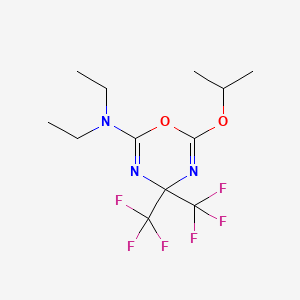

N,N-diethyl-6-isopropoxy-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N,N-diethyl-6-isopropoxy-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-amine, also known as DIBAL-H, is a reducing agent used in organic chemistry. It is an important reagent for the reduction of carbonyl compounds and is widely used in laboratory experiments.

Mechanism of Action

The mechanism of N,N-diethyl-6-isopropoxy-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-amine reduction involves the transfer of a hydride ion to the carbonyl group. The hydride ion is transferred from the aluminum center to the carbonyl group, resulting in the formation of an alkoxyaluminum intermediate. The intermediate then undergoes hydrolysis to form the corresponding alcohol.

Biochemical and Physiological Effects:

There are no known biochemical or physiological effects of N,N-diethyl-6-isopropoxy-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-amine. However, it is a very reactive and potentially hazardous chemical, and should be handled with care.

Advantages and Limitations for Lab Experiments

One of the advantages of using N,N-diethyl-6-isopropoxy-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-amine as a reducing agent is its high reactivity. It is a very powerful reducing agent and can reduce even highly sterically hindered carbonyl compounds. Another advantage is its selectivity, as it only reduces carbonyl compounds and does not affect other functional groups.

One of the limitations of using N,N-diethyl-6-isopropoxy-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-amine is its potential hazards. It is a very reactive and potentially hazardous chemical, and should be handled with care. Another limitation is its high cost, which may limit its use in certain laboratory experiments.

Future Directions

There are several future directions for research on N,N-diethyl-6-isopropoxy-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-amine. One area of research could be the development of new and more efficient synthesis methods for N,N-diethyl-6-isopropoxy-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-amine. Another area of research could be the investigation of the mechanism of N,N-diethyl-6-isopropoxy-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-amine reduction in more detail. Additionally, research could be done on the use of N,N-diethyl-6-isopropoxy-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-amine in the synthesis of complex organic molecules. Finally, research could be done on the development of safer and more environmentally friendly reducing agents for use in organic chemistry.

Synthesis Methods

N,N-diethyl-6-isopropoxy-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-amine is usually prepared by reacting diethylamine with aluminum isopropoxide and trifluoromethyl iodide. The reaction is carried out in anhydrous conditions and under nitrogen atmosphere. The product is then purified by distillation under reduced pressure.

Scientific Research Applications

N,N-diethyl-6-isopropoxy-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-amine is widely used in organic chemistry research as a reducing agent for carbonyl compounds. It is used to reduce aldehydes and ketones to their corresponding alcohols. It is also used in the reduction of esters, amides, and nitriles to their corresponding aldehydes or amines. N,N-diethyl-6-isopropoxy-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-amine is a very powerful reducing agent and can reduce even highly sterically hindered carbonyl compounds.

properties

IUPAC Name |

N,N-diethyl-6-propan-2-yloxy-4,4-bis(trifluoromethyl)-1,3,5-oxadiazin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17F6N3O2/c1-5-21(6-2)8-19-10(11(13,14)15,12(16,17)18)20-9(23-8)22-7(3)4/h7H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POQFBTBJFCZWME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC(N=C(O1)OC(C)C)(C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17F6N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 5-[(4-{[(3-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]-2-furoate](/img/structure/B5752259.png)

![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5752278.png)

![3-[(5-tert-butyl-2-furoyl)amino]benzoic acid](/img/structure/B5752286.png)

![5-[(1,3-benzodioxol-5-ylmethyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5752292.png)

![4-methyl-5-{[(1-methyl-2-naphthyl)oxy]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B5752297.png)

![N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5752302.png)

![N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5752315.png)

![N-[4-(2-amino-2-oxoethoxy)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B5752334.png)